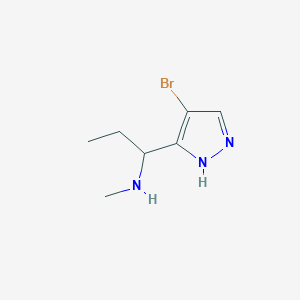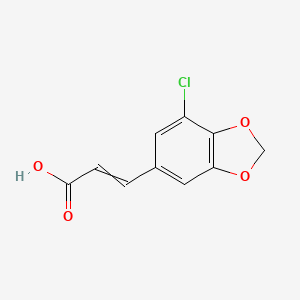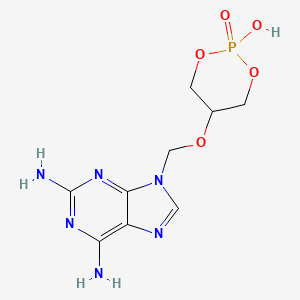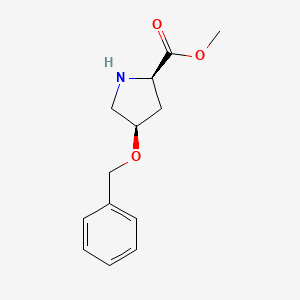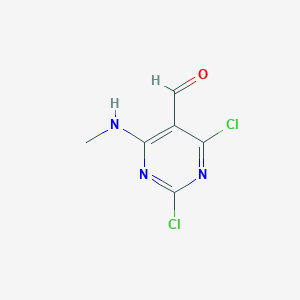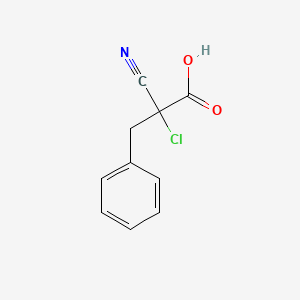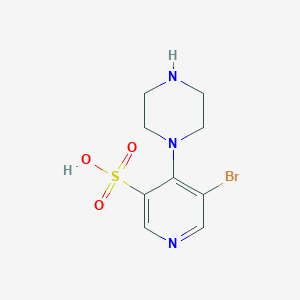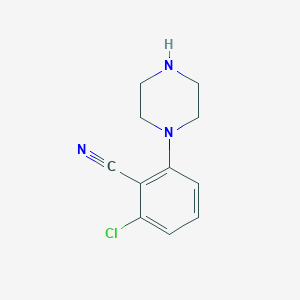
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2OS It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a methylthio group at the 2nd position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone typically involves the bromination of 2-(methylthio)pyrimidine followed by the introduction of an ethanone group. One common method involves the reaction of 2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent to yield 5-bromo-2-(methylthio)pyrimidine. This intermediate is then reacted with ethanone under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanone group can undergo reduction to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the ethanone group.
Applications De Recherche Scientifique
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methylthio groups can interact with various molecular targets, influencing the compound’s biological activity. The exact pathways and molecular targets involved can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Lacks the ethanone group but shares the bromine and methylthio substitutions.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a carboxylate group instead of an ethanone group.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but lacks the methylthio group .
Uniqueness
1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the combination of the bromine, methylthio, and ethanone groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H7BrN2OS |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3 |
Clé InChI |
JIMWOWFQNOGGMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=NC=C1Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



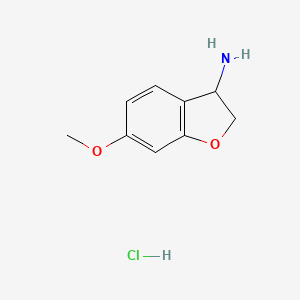
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
